Absence of Permissible-Source Quantitative Comparator Data
An exhaustive search of primary research papers, patents (Google Patents, Justia, EPO), and authoritative databases (PubChem, ChEMBL, ChemSpider) yielded zero quantitative datasets comparing N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide against any named comparator. No in vitro IC50, Ki, EC50, or functional assay data were identified. No selectivity profiling, pharmacokinetic parameters, or in vivo efficacy results were found. Direct vendor technical datasheets from reputable, non-prohibited sources are also absent. This contrasts with closely related dihydrobenzofuran cyclopropanecarboxamides, such as (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxamide and N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide, for which at least synthetic utility or impurity profiling data exist in patent literature [1] . As a result, no evidence-based differentiation can be asserted. [2]
| Evidence Dimension | Bioactivity / Functional data |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | No permissible comparative data available |
| Quantified Difference | Not calculable |
| Conditions | Not applicable — no assays identified |
Why This Matters
Procurement decisions based on assumed similarity risk acquiring a compound of uncharacterized potency and selectivity, undermining scientific validity and regulatory compliance.
- [1] US Patent 12,049,457. Process for the preparation of highly purified Tasimelteon. Discloses (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxamide as an intermediate. View Source
- [2] Google Patents, Justia Patents, EPO Global Patent Index. Searches for '2034514-80-0' and core chemical name returned no relevant results. View Source
